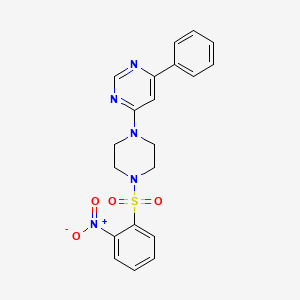
4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine”, there are related compounds that have been synthesized. For instance, a series of novel [4- (2-nitrobenzyl)piperazin-1-yl] (phenyl)methanone derivatives containing piperazine structures were designed and synthesized .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
This compound has been studied for its potential as a selective inhibitor of the carbonic anhydrase (CA) enzymes. These enzymes are involved in various physiological processes, including respiration and the regulation of pH in tissues. Selective inhibition of CA isoforms can lead to the development of therapeutic agents for conditions like glaucoma, epilepsy, and certain types of cancer .
Antiviral Activity
Derivatives of this compound have shown promise in antiviral research. Indole derivatives, which share a similar structural motif, have been found to possess significant antiviral properties, suggesting that 4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine could be a valuable scaffold for developing new antiviral agents .
Anticancer Research
The structural features of this compound, particularly the presence of the sulfonyl group and the piperazine ring, are commonly found in molecules with anticancer activity. Research into similar compounds has indicated potential applications in the design of new chemotherapeutic agents .
Mecanismo De Acción
Target of Action
Similar compounds with a piperazine moiety have been reported to show a wide range of biological and pharmaceutical activity . For instance, some piperazine derivatives have been designed and synthesized as acetylcholinesterase inhibitors .
Mode of Action
Similar piperazine derivatives have been reported to inhibit acetylcholinesterase, a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Biochemical Pathways
Acetylcholinesterase inhibitors, like some piperazine derivatives, can affect the cholinergic neurotransmission pathway . By inhibiting acetylcholinesterase, these compounds increase the concentration of acetylcholine at nerve endings, enhancing cholinergic transmission.
Result of Action
Acetylcholinesterase inhibitors, like some piperazine derivatives, can enhance cholinergic transmission, which could potentially alleviate symptoms of diseases characterized by decreased cholinergic neurotransmission, such as alzheimer’s disease .
Propiedades
IUPAC Name |
4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c26-25(27)18-8-4-5-9-19(18)30(28,29)24-12-10-23(11-13-24)20-14-17(21-15-22-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSMZZTZLVUPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Piperidinecarboxylic acid, 4-[1-(2-phenyl-1H-benzimidazol-1-yl)-2-[4-[1-(phenylmethyl)-1H-benzimidazol-2-yl]phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2606498.png)
![N-[2-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2606500.png)
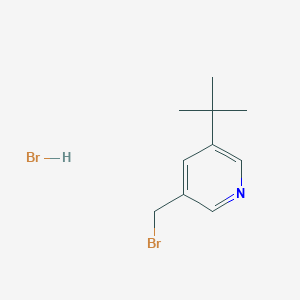
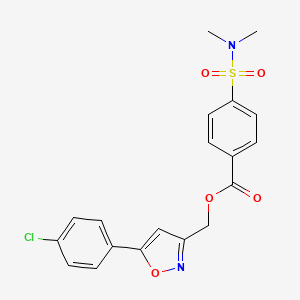

![Propyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B2606506.png)
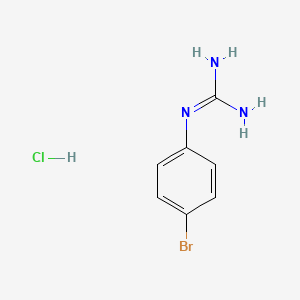
![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2606513.png)
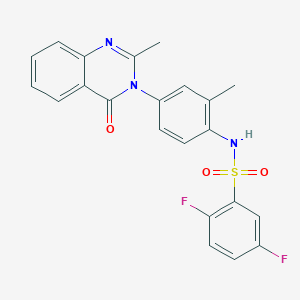
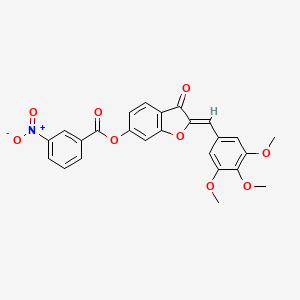
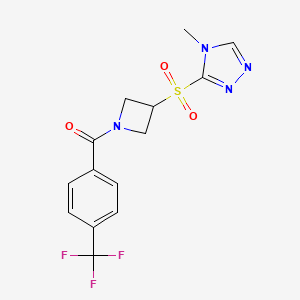

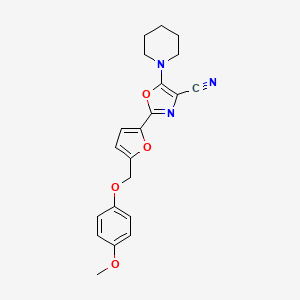
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)